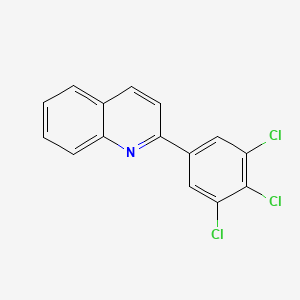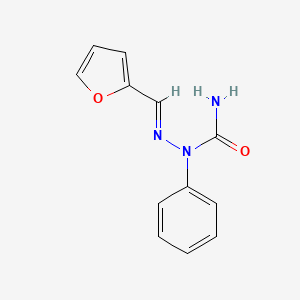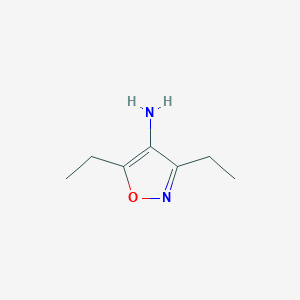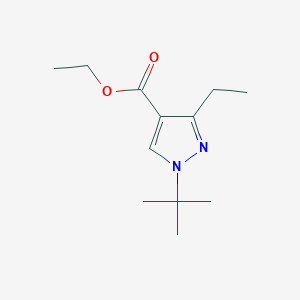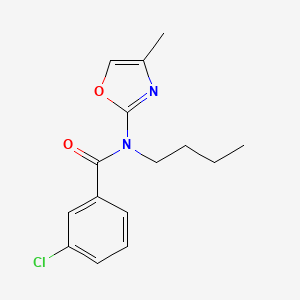
N-Butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide: is an organic compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the condensation of benzoic acid with butylamine to form N-butylbenzamide. This reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid.
Chlorination: The next step involves the chlorination of the benzamide core. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Oxazole Ring Formation: The final step involves the introduction of the methyloxazole moiety. This can be achieved through a cyclization reaction involving an appropriate precursor, such as 2-amino-4-methylphenol, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide core can bind to active sites, inhibiting or modulating the activity of these targets. The presence of the methyloxazole moiety may enhance its binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Butylbenzamide: Lacks the chlorine and methyloxazole substituents, resulting in different chemical properties and applications.
3-Chloro-N-(4-methyloxazol-2-yl)benzamide: Lacks the butyl group, which may affect its solubility and reactivity.
N-Butyl-3-chlorobenzamide: Lacks the methyloxazole moiety, leading to different biological activities.
Uniqueness
N-Butyl-3-chloro-N-(4-methyloxazol-2-yl)benzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the butyl group enhances its lipophilicity, the chlorine atom increases its reactivity, and the methyloxazole moiety contributes to its potential biological activities.
Properties
CAS No. |
57067-85-3 |
|---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
N-butyl-3-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-4-8-18(15-17-11(2)10-20-15)14(19)12-6-5-7-13(16)9-12/h5-7,9-10H,3-4,8H2,1-2H3 |
InChI Key |
FAJCBZWSTOYELA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



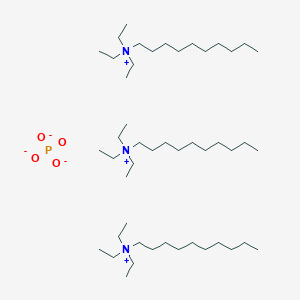
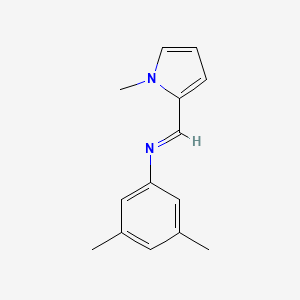
![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
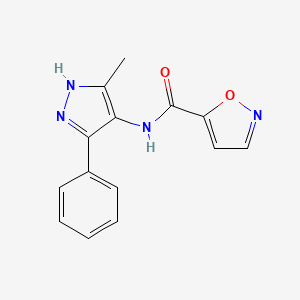

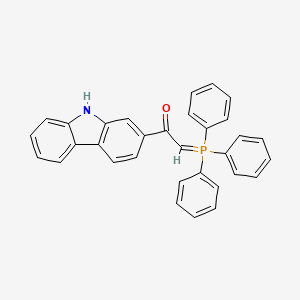
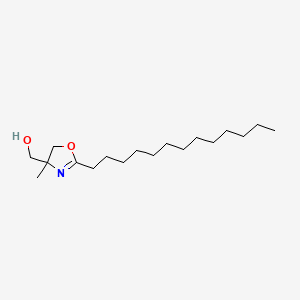
![2-[12-(Dicyclohexylphosphino)-9,10-dihydro-9,10-ethenoanthracen-11-yl]-N,N-dimethylbenzenamine](/img/structure/B12889968.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethyl)-6,7-dimethoxyisoquinoline methanesulfonate](/img/structure/B12889973.png)
